N-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)benzenesulfonamide
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Overview
Description
N-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)benzenesulfonamide is a complex organic compound that features a pyrimidine ring, a benzenesulfonamide group, and a propoxy substituent. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of various diseases.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the pyrimidine core. One common method involves the reaction of 2-methyl-6-propoxypyrimidine with 4-aminobenzenesulfonamide under specific conditions to form the desired compound. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the sulfonamide bond .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to remove any impurities and obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
N-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of sulfoxides or sulfones.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, potentially leading to the formation of amines or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions can vary widely, but they often involve controlled temperatures and the use of catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines. Substitution reactions can lead to a variety of products depending on the nucleophile used .
Scientific Research Applications
N-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)benzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its therapeutic potential in treating diseases such as cancer and bacterial infections.
Mechanism of Action
The mechanism of action of N-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)benzenesulfonamide involves its interaction with specific molecular targets in the body. The compound may inhibit certain enzymes or receptors, leading to a therapeutic effect. For example, it may inhibit carbonic anhydrase, an enzyme involved in various physiological processes, thereby exerting its effects through this pathway .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzenesulfonamide derivatives and pyrimidine-based molecules. These compounds often share similar structural features and may exhibit comparable biological activities .
Uniqueness
What sets N-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)benzenesulfonamide apart is its unique combination of a pyrimidine ring and a benzenesulfonamide group, which may confer distinct biological properties and therapeutic potential. This uniqueness makes it a valuable compound for further research and development .
Properties
IUPAC Name |
N-[4-[(2-methyl-6-propoxypyrimidin-4-yl)amino]phenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O3S/c1-3-13-27-20-14-19(21-15(2)22-20)23-16-9-11-17(12-10-16)24-28(25,26)18-7-5-4-6-8-18/h4-12,14,24H,3,13H2,1-2H3,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPLNPMPMVORZTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=NC(=NC(=C1)NC2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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